Decursidin Decursidin Decursidin is a natural product found in Angelica decursiva with data available.
Brand Name: Vulcanchem
CAS No.: 23027-48-7
VCID: VC0190918
InChI: InChI=1S/C24H26O7/c1-13(2)9-20(26)29-22-16-11-15-7-8-19(25)28-17(15)12-18(16)31-24(5,6)23(22)30-21(27)10-14(3)4/h7-12,22-23H,1-6H3/t22-,23+/m1/s1
SMILES: CC(=CC(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C=C(C)C)C
Molecular Formula:
Molecular Weight:

Decursidin

CAS No.: 23027-48-7

Cat. No.: VC0190918

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Decursidin - 23027-48-7

CAS No. 23027-48-7
IUPAC Name [(3S,4R)-2,2-dimethyl-3-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 3-methylbut-2-enoate
Standard InChI InChI=1S/C24H26O7/c1-13(2)9-20(26)29-22-16-11-15-7-8-19(25)28-17(15)12-18(16)31-24(5,6)23(22)30-21(27)10-14(3)4/h7-12,22-23H,1-6H3/t22-,23+/m1/s1
SMILES CC(=CC(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C=C(C)C)C

Chemical Properties and Structure

Physical and Chemical Properties

Decursidin is identified by its molecular formula C24H26O7 and has a molecular weight of approximately 426.5 g/mol . The compound's IUPAC name is [(3S,4R)-2,2-dimethyl-3-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 3-methylbut-2-enoate .

Table 1 presents the key physicochemical properties of decursidin:

PropertyValue
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6
Topological Polar Surface Area88.1 Ų
XLogP3-AA4.8
Melting PointNot fully determined
SolubilitySoluble in organic solvents (dichloromethane, chloroform, methanol)

Structural Characterization

The chemical structure of decursidin features a chromone backbone with specific substitutions that contribute to its unique properties. Spectroscopic analyses have provided detailed structural characterization :

  • Ultraviolet (UV) λmax (MeOH, nm): 220 and 328 nm

  • Infrared (IR): Distinctive absorption bands at 2960 cm^-1 (C-H), 1725 cm^-1 (C=O), 1630, 1653, and 1495 cm^-1 (aromatic ring), and 1390 and 1380 cm^-1 ((CH3)2C=)

  • Mass spectroscopy (MS): Molecular ion peak at m/z 426, consistent with the molecular formula C24H26O7

The ^13C-NMR spectra show characteristic signals including the C-2 carbonyl group at δ 161.3, which is characteristic of a lactone ring without substituents at the C-3 and C-4 carbon atoms . The complex structure contains two 3-methylbut-2-enoate (angeloyl) groups attached at specific positions, contributing to its biological activities.

Natural Sources and Isolation Methods

Natural Sources

Decursidin is primarily found in plants belonging to the Apiaceae family, with Angelica decursiva (also known as Peucedanum decursivum) being the main source . This plant has been used in Korean traditional medicine as an antitussive, analgesic, antipyretic, and cough remedy, with decursidin being one of its active components .

Isolation and Purification Methods

Several methods have been developed for the isolation and purification of decursidin from plant materials:

Conventional Extraction Methods

The traditional method involves immersing plant material (typically roots) in methanol at room temperature for extended periods, followed by filtration and evaporation under reduced pressure. The concentrated extract is then suspended in water and sequentially extracted with various solvents such as dichloromethane, ethyl acetate, and n-butanol. Column chromatography using silica gel with gradient elution systems further purifies the compound .

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has been successfully applied for the separation and purification of decursidin along with other coumarin compounds. This support-free liquid-liquid partition chromatographic technique eliminates the risk of irreversible adsorption of sample components that can occur with solid supports .

Using a two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v), researchers have achieved high purity (97.8%) decursidin from plant extracts . This method offers advantages in terms of efficiency and sample recovery compared to conventional methods.

Biological Activities

Anti-inflammatory Properties

Decursidin has demonstrated significant anti-inflammatory activity in various experimental models. In a study examining coumarins from Angelica decursiva, decursidin was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells . This activity suggests potential applications in the treatment of inflammatory conditions.

The mechanism of action involves inhibition of inflammatory mediators and enzymes:

  • Inhibition of inducible nitric oxide synthase (iNOS) expression

  • Reduction of tumor necrosis factor-α (TNF-α) production

  • Suppression of cyclooxygenase-2 (COX-2) expression

Structure-activity relationship studies have revealed that esterification of the hydroxyl groups at specific positions (C-3′/C-4′) with angeloyl/senecioyl/acetyl groups is essential for NO inhibitory activity. The number and position of these groups significantly affect the potency of coumarins including decursidin .

Enzyme Inhibitory Activities

One of the most significant biological activities of decursidin is its inhibitory effect on enzymes involved in diabetic complications:

Human Recombinant Aldose Reductase (HRAR) Inhibition

Decursidin has shown potent inhibitory activity against human recombinant aldose reductase (HRAR), an enzyme implicated in the development of diabetic complications. In a comparative study with other dihydroxanthyletin-type coumarins from Angelica decursiva, decursidin exhibited HRAR inhibitory activity with an IC50 value in the range of 1.03-21.31 µM .

Kinetic studies have classified decursidin as a mixed-type inhibitor of HRAR. Molecular docking simulations have revealed that decursidin exhibits negative binding energies (Autodock Vina = -9.6 to -8.1 kcal/mol) when interacting with HRAR, indicating high affinity and tight binding capacity for the enzyme's active site .

Advanced Glycation End-products (AGE) Inhibition

Decursidin also demonstrates inhibitory activity against the formation of advanced glycation end-products (AGE), with IC50 values ranging from 0.41 to 5.56 µM . This activity is particularly relevant for the prevention and management of diabetic complications, as AGE formation contributes to the pathogenesis of diabetic nephropathy, retinopathy, and neuropathy.

Structure-Activity Relationships

Understanding the structural features responsible for decursidin's biological activities is crucial for developing more potent derivatives. Structure-activity studies have revealed several important aspects:

Comparison with Related Compounds

Decursidin shares structural similarities with several compounds, including:

CompoundStructure TypeBiological ActivityUnique Features
DecursinCoumarinAnti-inflammatory, Antioxidant, AnticancerExhibits different stereochemistry compared to decursidin
DecursinolCoumarinAntioxidant, Anti-metastaticLacks the side chains present in decursidin
Pd-C-IIIDihydroxanthyletin-type coumarinAnti-inflammatory, Enzyme inhibitorySimilar core structure with different substitution pattern
Pd-C-IDihydroxanthyletin-type coumarinAnti-inflammatory, Enzyme inhibitoryDifferent substitution pattern compared to decursidin

Essential Structural Features

Several structural features have been identified as important for the biological activities of decursidin:

  • The coumarin core structure is essential for basic activity

  • The dihydroxanthyletin scaffold enhances specific enzyme interactions

  • The angeloyl side chains at specific positions contribute significantly to anti-inflammatory activity

  • The stereochemistry at positions C-3 and C-4 influences binding affinity to target enzymes

These structure-activity relationships provide valuable insights for the rational design and development of decursidin derivatives with enhanced biological activities.

Analytical Methods for Decursidin

Several analytical methods have been developed for the identification and quantification of decursidin in plant extracts and biological samples:

High-Performance Liquid Chromatography (HPLC)

HPLC with diode array detection (DAD) or UV detection has been widely used for the analysis of decursidin. Typical conditions include:

  • C18 reversed-phase columns

  • Mobile phase consisting of acetonitrile/water mixtures

  • Detection at 330 nm (corresponding to the λmax of coumarins)

Spectroscopic Methods

Spectroscopic methods used for the structural elucidation and identification of decursidin include:

  • UV-Visible spectroscopy

  • Infrared spectroscopy

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

These techniques provide complementary information about the structural features of decursidin and are essential for confirming its identity and purity .

Future Research Directions

Despite the growing body of research on decursidin, several areas warrant further investigation:

Pharmacokinetics and Metabolism

Limited information is available regarding the pharmacokinetics and metabolism of decursidin. Studies similar to those conducted on decursin could provide valuable insights into:

  • Bioavailability after oral administration

  • Metabolism pathways and metabolites

  • Tissue distribution and elimination

  • Potential first-pass metabolism effects

Clinical Applications

The promising biological activities of decursidin suggest potential clinical applications that merit further research:

  • Development of anti-inflammatory therapies based on decursidin's structure

  • Investigation of potential applications in diabetes management through HRAR and AGE inhibition

  • Exploration of possible anticancer applications, either alone or in combination with established therapies

Synthesis and Structural Modifications

The development of efficient synthetic routes for decursidin and its derivatives could facilitate further research and potential commercial applications. Structural modifications based on the established structure-activity relationships could lead to compounds with enhanced biological activities and improved pharmacokinetic properties.

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